molecular formula C8H10BrClN2 B13052086 1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

Cat. No.: B13052086
M. Wt: 249.53 g/mol
InChI Key: DLXKPEYJCLWYDG-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrClN2 It is a derivative of ethane-1,2-diamine, where the ethane backbone is substituted with a 4-bromo-2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with ethane-1,2-diamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone
  • 1-Bromo-2-chloroethane
  • 1-(5-Bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane

Uniqueness

1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is unique due to its specific substitution pattern on the ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

DLXKPEYJCLWYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CN)N

Origin of Product

United States

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